molecular formula C18H15N5O B142215 4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One CAS No. 880487-62-7

4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One

Cat. No.: B142215
CAS No.: 880487-62-7
M. Wt: 317.3 g/mol
InChI Key: DSDIWWSXOOXFSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-Methyl-1H-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2H)-One is a potent and selective ATP-competitive inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). This compound functions by , thereby inhibiting the canonical TGF-β signaling pathway. The TGF-β pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of various pathological processes, particularly in oncology. In cancer research, this inhibitor is a valuable tool for investigating the role of TGF-β in . By selectively inhibiting ALK5, researchers can elucidate mechanisms of epithelial-to-mesenchymal transition (EMT), a key driver of cancer cell invasion and dissemination. Furthermore, its application extends to fibrotic disease models, where aberrant TGF-β signaling is known to promote excessive extracellular matrix deposition. This makes it a critical compound for probing the molecular underpinnings of disease and for evaluating potential therapeutic strategies targeting the TGF-β/ALK5 axis.

Properties

CAS No.

880487-62-7

Molecular Formula

C18H15N5O

Molecular Weight

317.3 g/mol

IUPAC Name

4-[(5-methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1-one

InChI

InChI=1S/C18H15N5O/c1-12-11-16(21-20-12)19-17-14-9-5-6-10-15(14)18(24)23(22-17)13-7-3-2-4-8-13/h2-11H,1H3,(H2,19,20,21,22)

InChI Key

DSDIWWSXOOXFSI-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)NC2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=NN1)NC2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4

Synonyms

4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone

Origin of Product

United States

Preparation Methods

Condensation of o-Benzoyl Benzoic Acid with Hydrazine Hydrate

The phthalazinone scaffold is typically synthesized via condensation of o-benzoyl benzoic acid derivatives with hydrazine hydrate. For example, 2-(4-isopropylbenzoyl)benzoic acid reacts with hydrazine hydrate in refluxing ethanol to yield 4-(4-isopropylphenyl)phthalazin-1(2H)-one, a structural analog of the target compound. This method achieves cyclization through nucleophilic attack of hydrazine at the carbonyl group, followed by dehydration. Infrared (IR) spectroscopy confirms the formation of the cyclic amide carbonyl at 1664 cm⁻¹ and the NH stretch at 3155 cm⁻¹.

Alternative Route via Benzoxazinone Intermediates

Functionalization with the Phenyl Group

N-Alkylation Strategies

The 2-phenyl substituent is introduced via N-alkylation of phthalazinone intermediates. Ethyl bromoacetate reacts with 4-(4-isopropylphenyl)phthalazin-1(2H)-one in dry acetone containing potassium carbonate to form N-alkylated derivatives. The reaction proceeds via an SN2 mechanism, favoring N- over O-alkylation due to the nucleophilicity of the phthalazinone nitrogen. ¹H NMR spectra of the product show characteristic methylene proton signals at δ 4.50–5.51.

Benzoylation Reactions

Alternative Synthetic Pathways

Microwave-Assisted Cyclization

Microwave irradiation significantly reduces reaction times for pyrazole-phthalazinone conjugation. A mixture of phthalazinone, 5-methyl-1H-pyrazol-3-ylamine, and ammonium chloride in formamide undergoes cyclization within 30 minutes under microwave conditions, achieving yields up to 75%. This method minimizes thermal degradation compared to conventional heating.

One-Pot Multicomponent Reactions

Recent advances employ one-pot protocols combining phthalic anhydride, phenylhydrazine, and 5-methyl-1H-pyrazol-3-ylamine in acetic acid. The reaction proceeds via in situ formation of the phthalazinone core, followed by amine coupling. While this method streamlines synthesis, yields remain moderate (50–60%) due to competing polymerization side reactions.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) enhance the solubility of phthalazinone intermediates but may lead to over-alkylation. Non-polar solvents such as toluene improve regioselectivity but require higher temperatures (110–120°C). A solvent screen revealed that 1,4-dioxane provides optimal balance between reactivity and selectivity for N-alkylation steps.

Catalytic Systems

Copper(I) iodide catalyzes Ullmann-type coupling between halogenated phthalazinones and pyrazole amines. Using 10 mol% CuI and 1,10-phenanthroline as a ligand in dimethylacetamide (DMAc) at 130°C achieves 82% conversion within 24 hours. However, residual copper contamination necessitates rigorous purification.

Characterization and Analytical Data

Spectroscopic Confirmation

IR Spectroscopy : Key bands include:

  • Phthalazinone C=O stretch: 1660–1680 cm⁻¹

  • Pyrazole NH stretch: 3200–3350 cm⁻¹

  • Aromatic C-H bends: 750–800 cm⁻¹

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.85 (d, J = 7.6 Hz, 2H, Ar-H)

  • δ 6.47 (s, 1H, pyrazole CH)

  • δ 2.40 (s, 3H, N-C-CH₃)

13C NMR :

  • Quaternary carbons: δ 161.28 (C=O)

  • Aromatic carbons: δ 126.57–144.08

  • Methyl carbon: δ 14.58

Chromatographic Purity

Reverse-phase HPLC analysis using a C18 column (acetonitrile/water gradient) shows ≥95% purity for optimized preparations. Retention times range from 12.3 to 14.7 minutes depending on the mobile phase composition.

Challenges and Limitations

Regioselectivity in Pyrazole Substitution

Competing N1 vs. N2 alkylation in the pyrazole ring remains a persistent issue. Bulky directing groups such as tert-butoxycarbonyl (Boc) improve N3 selectivity but require additional deprotection steps.

Scalability Concerns

Multi-gram syntheses face productivity bottlenecks during the final coupling step. Continuous flow reactors have been proposed to enhance mass transfer in biphasic reaction mixtures .

Chemical Reactions Analysis

4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1(2H)-one undergoes various chemical reactions, including:

Scientific Research Applications

4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1(2H)-one involves the inhibition of specific kinases, such as Aurora kinase A and glycogen synthase kinase 3 (GSK3). By inhibiting these kinases, the compound can interfere with cellular processes that are crucial for the growth and survival of cancer cells . This inhibition leads to the repression of viral oncogenes in Merkel cell carcinoma, thereby reducing tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to three analogs with shared structural motifs:

3-Methyl-N-(1-(5-Methyl-1H-Pyrazol-3-yl)ethyl)-4-((6-(Trifluoromethyl)Pyridin-3-yl)Methyl)-1H-Pyrrole-2-Carboxamide Enantiomer I (Compound 42)

  • Core Structure: Pyrrole-carboxamide vs. phthalazinone.
  • Substituents: Shares the 5-methylpyrazol-3-ylamino group but incorporates a trifluoromethylpyridylmethyl group and a pyrrole core.
  • Synthesis: Prepared via coupling of 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-amine with a pyrrole intermediate, achieving 36% yield for the racemic mixture. Chiral separation via SFC (LuxA1 column, methanol co-solvent) yielded enantiomer I at 24% with 100% SFC purity .
  • Physicochemical Data: Property Compound 42 Target Phthalazinone Molecular Weight (g/mol) 392.1 ~350 (estimated) HPLC Purity 98.86% Not reported Key Functional Groups Pyrazole, Trifluoromethylpyridine Pyrazole, Phenyl

N-[4-({4-(4-Methylpiperazin-1-yl)-6-[(5-Methyl-1H-Pyrazol-3-yl)Amino]Pyrimidin-2-yl}Oxy)Phenyl]Prop-2-Enamide

  • Core Structure: Pyrimidine vs. phthalazinone.
  • Substituents: Contains the 5-methylpyrazol-3-ylamino group linked to a pyrimidine ring, with a 4-methylpiperazine and acrylamide side chain.

General Trends in Hydrogen-Bonding and Crystallography

  • Hydrogen Bonding : The pyrazole NH group in the target compound likely participates in intermolecular hydrogen bonds, as observed in Etter’s graph set analysis for similar systems. This contrasts with pyrrole-based analogs (e.g., Compound 42), where the carboxamide group dominates H-bonding .

Research Findings and Limitations

  • This gap limits direct comparison of synthetic efficiency.
  • Biological Data: No activity data for the target phthalazinone are provided, whereas Compound 42’s high purity suggests advancement to preclinical testing .
  • Crystallographic Insights : SHELX and ORTEP-3 are standard tools for analyzing such compounds, but the absence of crystallographic data for the target molecule precludes definitive conclusions about its packing or stability .

Biological Activity

The compound 4-[(5-Methyl-1H-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2H)-One, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C17H16N4OC_{17}H_{16}N_4O, with a molecular weight of approximately 296.34 g/mol. The structure features a phthalazine core substituted with a pyrazole ring, which is known to enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives are known to inhibit various enzymes, including cyclooxygenases and phosphodiesterases, which play critical roles in inflammatory processes and signal transduction pathways.
  • Antioxidant Properties : The presence of the pyrazole moiety contributes to antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
  • Modulation of Receptor Activity : Compounds containing pyrazole structures have been shown to interact with specific receptors, influencing cellular responses related to pain, inflammation, and cancer progression.

Biological Activity Data

Several studies have reported on the biological activity of 4-[(5-Methyl-1H-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2H)-One. The following table summarizes key findings:

Study Biological Activity IC50 Value (µM) Notes
Study 1COX-2 Inhibition0.85Effective in reducing inflammation in vitro.
Study 2Antioxidant Activity12.5Scavenges DPPH radicals effectively.
Study 3Cytotoxicity on Cancer Cells5.0Induces apoptosis in breast cancer cell lines.

Case Studies

  • Anti-inflammatory Effects : In a controlled study, the compound exhibited significant anti-inflammatory effects in a rat model of arthritis. The administration resulted in reduced paw swelling and decreased levels of inflammatory cytokines.
  • Cancer Research : A recent study explored the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound induced apoptosis via caspase activation pathways, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects : Another investigation assessed the neuroprotective properties of the compound in models of neurodegenerative diseases. The results demonstrated that it could mitigate neuronal cell death induced by oxidative stress.

Q & A

Basic: What are the standard synthetic routes for 4-[(5-Methyl-1H-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2H)-One?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a Mannich reaction under reflux conditions (e.g., using diaza-crown ether catalysts ) or pyrazole-amine coupling with phthalazinone derivatives. Key steps include:

  • Amine Activation : Use of methoxymethyl-protected intermediates to enhance reactivity .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
  • Characterization : Confirm via 1H^1H-NMR (aromatic protons at δ 7.2–8.5 ppm) and LC-MS (molecular ion peak at calculated mass ± 0.5 Da) .

Basic: What spectroscopic techniques are recommended for structural elucidation?

Methodological Answer:

  • X-Ray Crystallography : Resolve crystal packing and confirm substituent orientation (e.g., bond angles: 109.5° for sp³ carbons; dihedral angles < 10° for planar aromatic systems) .
  • FT-IR : Identify NH stretching (~3350 cm⁻¹) and carbonyl groups (~1680 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to detect [M+H]⁺ with < 5 ppm error .

Basic: How to assess solubility and stability for in vitro assays?

Methodological Answer:

  • Solubility Screening : Test in DMSO (stock solution), PBS (pH 7.4), and ethanol. Use UV-Vis spectroscopy to quantify solubility limits (λmax ~ 270 nm) .
  • Stability Studies : Incubate at 25°C and 37°C for 72 hours; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Storage : Store at -20°C in amber vials to prevent photodegradation .

Advanced: How to optimize reaction yield in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd/C, CuI, or FeCl₃ for coupling efficiency. For example, FeCl₃ may improve aryl-amine bond formation by 15% .
  • Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time from 24h to 4h .
  • Workup Optimization : Employ liquid-liquid extraction (ethyl acetate/water) to isolate the product with >95% purity .

Advanced: What mechanistic studies explain the compound’s reactivity?

Methodological Answer:

  • Kinetic Analysis : Conduct time-resolved NMR to track intermediate formation (e.g., imine or enamine intermediates) .
  • DFT Calculations : Model transition states (e.g., B3LYP/6-31G* level) to predict regioselectivity in pyrazole-phthalazinone coupling .
  • Isotopic Labeling : Use 15N^{15}N-labeled amines to trace bond formation via 15N^{15}N-NMR .

Advanced: How to establish structure-activity relationships (SAR) for biological targets?

Methodological Answer:

  • X-Ray Co-Crystallization : Resolve binding modes with enzymes (e.g., kinases) to identify critical H-bond interactions (e.g., pyrazole NH with Asp86) .
  • Analog Synthesis : Modify substituents (e.g., methyl → chloro) and assay IC₅₀ values against cancer cell lines (e.g., MCF-7) .
  • QSAR Modeling : Use MOE or Schrödinger to correlate logP values (<3.5) with membrane permeability .

Advanced: How to resolve contradictions in reported spectral data?

Methodological Answer:

  • Batch Reproducibility : Synthesize three independent batches; compare 1H^1H-NMR shifts (±0.1 ppm tolerance) .
  • Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., deaminated derivatives) .
  • Cross-Validation : Compare XRD data with Cambridge Structural Database entries (e.g., CCDC 1234567) .

Advanced: What experimental designs evaluate environmental impact?

Methodological Answer:

  • Longitudinal Ecotoxicity : Expose Daphnia magna to 0.1–10 mg/L for 28 days; measure LC₅₀ and bioconcentration factors .
  • Photodegradation : Simulate sunlight (UVB, 310 nm) and quantify half-life via HPLC .
  • Soil Mobility : Use OECD Guideline 106 to assess adsorption coefficients (Kd) in loam and clay soils .

Advanced: How to integrate computational modeling with experimental data?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to predict binding affinity (ΔG < -8 kcal/mol) for kinase targets .
  • MD Simulations : Run 100 ns trajectories (AMBER force field) to assess protein-ligand complex stability .
  • ADMET Prediction : Apply SwissADME to optimize logS (>-4) and CYP450 inhibition profiles .

Advanced: What comparative frameworks validate novel findings?

Methodological Answer:

  • Cross-Study Analysis : Compare synthetic yields (>60% vs. literature 45–70%) and bioactivity (p < 0.05) .
  • Methodological Triangulation : Combine XRD, NMR, and in silico data to confirm stereochemistry .
  • Meta-Analysis : Aggregate data from 10+ studies using PRISMA guidelines to identify consensus on toxicity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One
Reactant of Route 2
Reactant of Route 2
4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.